Cas no 2044838-29-9 (4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride)

4-(4-Methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride is a chemically synthesized organic compound featuring a thiazole ring linked to a phenylmethanamine core, with a methyl substituent at the 4-position of the thiazole moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its well-defined structure and high purity ensure reproducibility in experimental settings, supporting rigorous scientific investigations. The hydrochloride salt also facilitates handling and storage under standard laboratory conditions.
4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride structure
2044838-29-9 structure
Product Name:4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride
CAS No:2044838-29-9
MF:C11H14Cl2N2S
MW:277.213259220123
MDL:MFCD30476324
CID:4553574
PubChem ID:126766938
Update Time:2025-06-29

4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride
    • [4-(4-METHYL-1,3-THIAZOL-5-YL)PHENYL]METHANAMINE 2HCL
    • Z2680629414
    • 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride
    • SCHEMBL26909801
    • EN300-314583
    • CS-15478
    • [4-(4-METHYL-1,3-THIAZOL-5-YL)PHENYL]METHANAMINE2HCL
    • (4-(4-Methylthiazol-5-yl)phenyl)methanamine dihydrochloride
    • Z2671752048
    • AKOS037650907
    • 2044838-29-9
    • [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride
    • MDL: MFCD30476324
    • Inchi: 1S/C11H12N2S.2ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;;/h2-5,7H,6,12H2,1H3;2*1H
    • InChI Key: RVOMTOKXLQIYDC-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S1C=NC(C)=C1C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 276.0254750g/mol
  • Monoisotopic Mass: 276.0254750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2

4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride Pricemore >>

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Additional information on 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride

Research Brief on 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine Dihydrochloride (CAS: 2044838-29-9)

The compound 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride (CAS: 2044838-29-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiazole and phenylmethanamine structural motifs, has been investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have explored its pharmacological properties, including receptor binding affinity, metabolic stability, and in vivo efficacy, positioning it as a promising candidate for further drug development.

One of the key areas of focus has been the compound's interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. Preliminary in vitro assays have demonstrated moderate to high affinity for these receptors, suggesting potential applications in the treatment of psychiatric conditions such as depression and schizophrenia. Additionally, the dihydrochloride salt form has been shown to improve solubility and bioavailability, addressing one of the major challenges in the development of CNS-targeted therapeutics.

In the realm of oncology, 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride has been evaluated for its role as a kinase inhibitor. Recent findings indicate that the compound exhibits inhibitory activity against certain tyrosine kinases involved in tumor proliferation and angiogenesis. These results, derived from cell-based assays and xenograft models, highlight its potential as a lead compound for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies are underway to optimize its selectivity and potency.

From a synthetic chemistry perspective, advancements have been made in the scalable production of this compound. Recent publications describe improved synthetic routes that enhance yield and purity while reducing the use of hazardous reagents. These methodological innovations are critical for facilitating large-scale production and subsequent preclinical testing. The compound's stability under various physiological conditions has also been assessed, with promising results indicating suitability for oral administration.

In conclusion, 4-(4-methyl-1,3-thiazol-5-yl)phenylmethanamine dihydrochloride (CAS: 2044838-29-9) represents a multifaceted molecule with significant potential across multiple therapeutic areas. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological profile, and advance it through the drug development pipeline. The compound's unique structural features and promising preliminary data underscore its value as a subject of continued investigation in the chemical biology and pharmaceutical sciences.

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